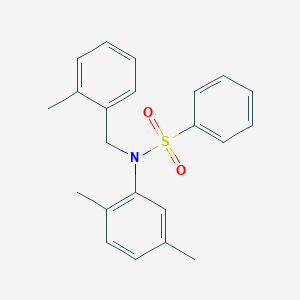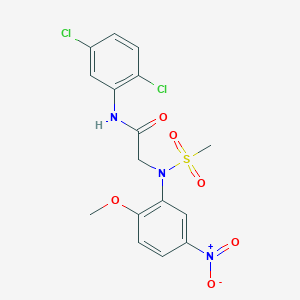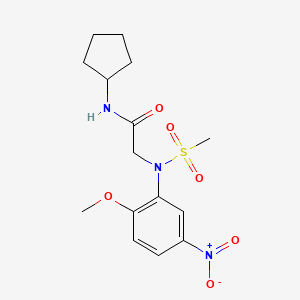
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide, also known as DMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBS is a sulfonamide derivative that has been synthesized through a number of methods and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound also has a relatively low toxicity, which makes it suitable for use in cell culture experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide. One potential direction is to investigate its potential as an anti-inflammatory agent in vivo, as most studies have been conducted in vitro. Another potential direction is to investigate its potential as an anticancer agent in vivo, as most studies have also been conducted in vitro. In addition, future research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, this compound has been investigated for its potential as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-17-13-14-19(3)22(15-17)23(16-20-10-8-7-9-18(20)2)26(24,25)21-11-5-4-6-12-21/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWRJVQETHQNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485655.png)
![methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3485663.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3485674.png)
![ethyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485681.png)


![N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3485714.png)
![N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3485727.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B3485735.png)
![ethyl 4-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3485743.png)
![1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine](/img/structure/B3485747.png)
![N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B3485751.png)
![1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B3485767.png)
![N-benzyl-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B3485774.png)